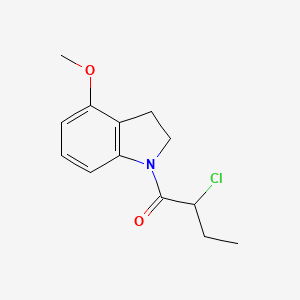

![molecular formula C13H19N3O B1477189 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine CAS No. 2098090-63-0](/img/structure/B1477189.png)

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which is a core structure in “2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine”, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The core structure of “this compound” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-azabicyclo[3.1.1]heptanes include the reduction of spirocyclic oxetanyl nitriles . The mechanism of this transformation has been studied .Applications De Recherche Scientifique

Synthesis of Nicotinic Ligands

The synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives, which include structures similar to the compound , has been a focal point for developing α7 nicotinic ligands. These ligands are synthesized through chemical pathways that modify the pyridine moiety, subsequently used in Suzuki-Miyaura coupling reactions. Their evaluation reveals nanomolar potency with significant selectivity over the α4β2 nicotinic subtype, offering a general access route to α7 nicotinic scaffolds and ligands. This process underscores the compound's role in advancing nicotinic receptor research, particularly its potential in developing selective ligands for α7 nicotinic receptors (Slowinski et al., 2011).

Development of Catalyst Systems

Further research involves the development of a second-generation catalyst system for the transannular C-H functionalization of alicyclic amines. This system utilizes pyridine- and quinoline-carboxylate ligands to increase the reaction rate, yield, and scope of Pd-catalyzed transannular C-H arylation reactions. It showcases the compound's applicability in synthesizing complex azabicycloalkanes, thereby contributing to the fields of organic synthesis and medicinal chemistry (Cabrera et al., 2018).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

Another aspect of research involves the asymmetric synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solution, showcasing the compound's relevance in creating chiral building blocks for further synthetic applications. This synthesis pathway is crucial for developing novel compounds with potential biological activity, highlighting the compound's versatility in synthetic organic chemistry (Waldmann & Braun, 1991).

Generation of Polysubstituted 2-Pyridinecarboxylic Acid Derivatives

The compound also finds application in the generation of polysubstituted 2-pyridinecarboxylic acid derivatives, illustrating its utility in creating complex molecules with potential pharmacological properties. This synthesis demonstrates the compound's adaptability in facilitating reactions that lead to diverse molecular architectures, contributing to the exploration of new therapeutic agents (Dubois et al., 1996).

Mécanisme D'action

Target of Action

While the specific targets of this compound are not known, compounds with a similar structure, such as 3-azabicyclo[3.1.1]heptanes, have been synthesized and incorporated into the structure of antihistamine drugs . This suggests that the compound could potentially interact with histamine receptors, which play a crucial role in allergic reactions.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, certain catalysts such as AlCl3 and FeCl3 have shown notable catalytic activity in reactions involving similar compounds .

Analyse Biochimique

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in gene expression and metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may influence metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. For instance, it may modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive mechanisms, and its distribution within tissues can affect its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects. For instance, localization to the mitochondria may enhance its impact on cellular metabolism and energy production.

Propriétés

IUPAC Name |

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-17-12-9-6-10(12)8-16(7-9)13-11(14)4-3-5-15-13/h3-5,9-10,12H,2,6-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRCLNRITWUKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2CC1CN(C2)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)

![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1477113.png)

![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477116.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477122.png)

![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)

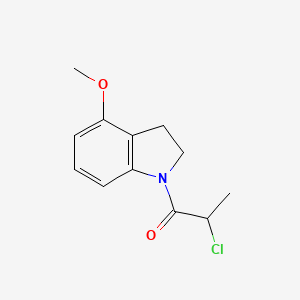

![1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477128.png)

![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)